5-Amino-2-bromo-4-fluorophenol
Description
Contextualization within Halogenated Aminophenols: Unique Structural Features
Halogenated phenols are crucial starting materials for producing active substances in pharmaceuticals and agrochemicals. The inclusion of halogen atoms, such as fluorine, can enhance the lipophilicity and membrane permeability of drug molecules. google.com 5-Amino-2-bromo-4-fluorophenol is distinguished by the specific arrangement of its functional groups: an amino group, a bromine atom, and a fluorine atom on a phenol (B47542) ring. This precise substitution pattern dictates its chemical reactivity and potential applications. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing halogen atoms creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.
The properties of halogenated aminophenols can be significantly influenced by the position of the substituents. For instance, positional isomers of this compound exhibit different physicochemical properties due to varying steric and electronic effects.
Significance as a Versatile Organic Building Block for Advanced Molecular Architectures
The strategic placement of reactive sites—the amino and hydroxyl groups, and the carbon-halogen bonds—makes this compound a highly versatile building block in organic synthesis. biosynth.comcymitquimica.com The amino group can undergo diazotization followed by various substitution reactions. scialert.net The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring itself is amenable to further electrophilic or nucleophilic substitutions.
The presence of both bromine and fluorine atoms offers opportunities for selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, which are powerful tools for constructing complex molecular frameworks. beilstein-journals.org This versatility allows chemists to introduce a wide array of functionalities and build intricate molecular architectures.
Overview of Current Research Trajectories and Challenges
Current research on this compound and related compounds is largely driven by the demand for novel pharmaceuticals and functional materials. In medicinal chemistry, there is a focus on synthesizing new derivatives with potential therapeutic activities. For example, related bromophenol structures have been investigated as new antitubercular agents. jst.go.jp
In material science, halogenated phenols are used in the synthesis of dyes and pigments. The stability imparted by the halogen substituents can contribute to the durability of these materials.
A significant area of research involves the development of efficient and selective synthetic methods. This includes optimizing reaction conditions for functional group transformations and exploring new catalytic systems for cross-coupling reactions. The synthesis of radiolabeled analogues, such as those incorporating fluorine-18, is another important research trajectory for applications in positron emission tomography (PET). nih.govrsc.org
Challenges in this field include achieving high regioselectivity in substitution reactions and developing more sustainable and environmentally friendly synthetic protocols.
Physicochemical Properties
Below is a table summarizing some of the key physicochemical properties of this compound and its isomers.
| Property | This compound | 2-Amino-5-bromo-4-fluorophenol | 2-Amino-6-bromo-4-fluorophenol | 4-Amino-5-bromo-2-fluorophenol |
| CAS Number | 1211597-13-5 chemsrc.com | 1037364-36-5 sigmaaldrich.com | 502496-32-4 biosynth.com | 1805106-67-5 |
| Molecular Formula | C₆H₅BrFNO | C₆H₅BrFNO calpaclab.com | C₆H₅BrFNO biosynth.com | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol | 206 g/mol calpaclab.com | 206.01 g/mol biosynth.com | 202.01 g/mol |
| Physical Form | Solid | Solid sigmaaldrich.com | - | - |
| Boiling Point | - | 276.9±40.0 °C sigmaaldrich.com | 257.20 °C biosynth.com | - |
| Purity | - | 97% sigmaaldrich.com | - | - |
| Storage | - | 4°C, protect from light, stored under nitrogen sigmaaldrich.com | 2°C - 8°C biosynth.com | - |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-bromo-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRKNRDHHLEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Amino 2 Bromo 4 Fluorophenol
Regioselective Synthesis Strategies and Pathway Design
The successful synthesis of 5-Amino-2-bromo-4-fluorophenol hinges on the strategic introduction of substituents onto the aromatic core. The directing effects of the existing functional groups heavily influence the position of incoming electrophiles or the success of nucleophilic substitution reactions.
The selection of an appropriate starting material is fundamental to designing an efficient synthetic pathway. For this compound, two primary precursors are of significant interest due to the activating and directing properties of their substituents:
3-Amino-4-fluorophenol: This precursor is highly activated towards electrophilic substitution. The powerful ortho, para-directing effects of both the amino (-NH₂) and hydroxyl (-OH) groups make it a prime candidate for direct functionalization, such as bromination.
2-Bromo-4-fluorophenol (B1268413): This compound serves as a logical starting point for multi-step syntheses. guidechem.com It can be prepared from the bromination of 4-fluorophenol. guidechem.compatsnap.com The subsequent introduction of an amino group, typically via a nitration and reduction sequence, can lead to the target molecule, provided the regioselectivity of the nitration step can be controlled.
Direct functionalization offers the most atom-economical route to the target compound. The bromination of a suitable aminofluorophenol precursor using N-bromosuccinimide (NBS) is a common and effective method for introducing a bromine atom onto an activated aromatic ring. wikipedia.orgmissouri.edu
Starting with 3-Amino-4-fluorophenol, the synthesis proceeds via electrophilic aromatic substitution. The hydroxyl and amino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. In this precursor, the position ortho to the amino group and meta to the hydroxyl group (C2) is sterically accessible and electronically activated, making it a favorable site for bromination.
The reaction typically involves dissolving 3-Amino-4-fluorophenol in a suitable solvent and adding NBS portion-wise at a controlled temperature to prevent over-bromination and side reactions.
Reaction Scheme: Direct Bromination
3-Amino-4-fluorophenol + N-Bromosuccinimide → this compound + Succinimide
This approach is advantageous due to its directness but requires careful control of reaction conditions to ensure high regioselectivity.
Nitration and Reduction Routes
A robust and widely used method for introducing an amino group onto an aromatic ring is the reduction of a nitro group. This pathway can be applied to the synthesis of this compound, starting from 2-Bromo-4-fluorophenol. guidechem.com
Nitration: The synthesis begins with the protection of the hydroxyl group of 2-Bromo-4-fluorophenol, for instance, by converting it to an ester like 2-Bromo-4-fluorophenoxyacetic acid ethyl ester. This protected intermediate is then nitrated. The nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (5°C to 10°C). guidechem.com The directing effects of the substituents guide the nitro group to the C5 position, yielding 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester. guidechem.com
Reduction: The nitro group of the resulting compound is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation or, more classically, using a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid. guidechem.com
Deprotection (Hydrolysis): The final step involves the hydrolysis of the protecting group to regenerate the free phenol (B47542), yielding the target this compound.
Diazotization Routes
Diazotization reactions are versatile for introducing a range of functional groups onto an aromatic ring via a diazonium salt intermediate, typically formed from a primary aromatic amine. researchgate.netresearchgate.net A plausible, though complex, multi-step route could involve the diazotization of a precursor like 3-nitro-4-aminophenol. In a known synthesis for a related compound, this precursor is diazotized, and the diazonium group is subsequently replaced by bromine in a Sandmeyer-type reaction using cuprous bromide. google.com The resulting 3-nitro-4-bromophenol is then subjected to reduction of the nitro group to yield 3-amino-4-bromophenol. google.com Adapting this logic for this compound would require a carefully chosen, fluorinated starting material and a similar sequence of diazotization, substitution, and reduction steps.
Optimization of Reaction Conditions for Scalability and Yields
Optimizing reaction parameters is crucial for maximizing yield and purity, especially when transitioning from laboratory scale to larger-scale production. For the synthesis of this compound, key variables in the direct bromination and nitration/reduction pathways must be fine-tuned.
In the direct bromination with NBS , factors such as solvent, temperature, and reaction time are critical. The choice of solvent can influence the reactivity of NBS and the regioselectivity of the reaction. missouri.edu Temperature control is essential to prevent exothermic reactions and the formation of undesired polybrominated byproducts.
For the multi-step nitration/reduction route , optimization involves controlling the temperature and rate of addition of the nitrating agent to prevent side reactions. google.com In the reduction step, the choice of catalyst, solvent, pressure (for hydrogenation), and temperature can significantly impact the reaction efficiency and yield.
The following interactive table outlines key parameters for optimization in the primary synthetic routes.
| Synthetic Step | Parameter | Typical Range/Condition | Objective of Optimization |
| Direct Bromination | Solvent | Acetonitrile (B52724), Dichloromethane, DMF | Maximize regioselectivity, improve solubility |
| Temperature | 0°C to Room Temperature | Minimize byproduct formation, control reaction rate | |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Ensure complete reaction, avoid polybromination | |
| Nitration | Nitrating Agent | H₂SO₄/HNO₃ mixture | Control reaction kinetics and safety |
| Temperature | 0°C to 10°C | Prevent over-nitration, ensure regioselectivity | |
| Reaction Time | 1 - 3 hours | Drive reaction to completion | |
| Nitro Group Reduction | Reducing Agent | Iron Powder/HCl, Catalytic Hydrogenation (Pd/C) | Achieve high conversion, ensure chemoselectivity |
| Temperature | Room Temperature to 80°C | Control reaction rate, prevent side reactions | |
| Solvent | Ethanol, Ethyl Acetate, Water | Facilitate reaction and product isolation |
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve safety. nih.govjddhs.com Key areas for improvement include the choice of reagents, solvents, and energy sources.
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce environmental harm. jddhs.commdpi.com The use of iron powder for nitro group reduction is a classic example of a greener alternative to other reducing agents like tin or zinc, which have greater environmental toxicity.
Catalytic Methods: Employing catalysts instead of stoichiometric reagents improves atom economy and reduces waste. ijpsjournal.com For bromination, developing a catalytic method using a bromide source and an oxidant would be a greener alternative to using NBS. organic-chemistry.org
Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comsemanticscholar.org Solid-state reactions, such as grinding phenols with NBS, can proceed without any solvent, representing a significant green advantage. researchgate.net
Waste Reduction: Designing synthetic routes with fewer steps and purification stages minimizes waste generation. Direct functionalization is inherently greener than multi-step pathways if high selectivity can be achieved.
Industrial Production Methodologies for Research Scale-up
Scaling up the synthesis of fine chemicals and pharmaceutical intermediates from the lab bench to industrial production presents significant challenges in terms of safety, efficiency, and consistency. beilstein-journals.org Modern technologies like continuous flow processes and advanced catalytic methods are instrumental in overcoming these challenges.
Continuous Flow Processes
Continuous flow chemistry offers numerous advantages over traditional batch processing for industrial-scale synthesis. nih.govnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. scispace.com This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway, especially in nitration and bromination reactions. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and more consistent product quality. nih.gov
Scalability: Increasing production capacity in a flow system is achieved by running the process for a longer duration or by "scaling out" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a large batch reactor. beilstein-journals.org
Automation and Integration: Flow systems can be fully automated, allowing for precise control over reaction parameters and in-line analysis to monitor reaction progress, ensuring high reproducibility. rsc.org
The synthesis of this compound, particularly the potentially hazardous nitration step, would greatly benefit from the enhanced safety and control offered by a continuous flow setup.
Catalytic Methods
The use of heterogeneous catalysts is highly desirable in industrial processes because they can be easily separated from the reaction mixture and recycled, reducing costs and waste. For the nitro group reduction step, using a solid-supported catalyst like palladium on carbon (Pd/C) in a packed-bed flow reactor would allow for continuous production and easy catalyst recovery, representing a significant process intensification over batch methods.
Chemical Reactivity and Functional Group Transformations of 5 Amino 2 Bromo 4 Fluorophenol
Reactivity of the Amino Group
The amino group (-NH₂) is a key site of reactivity, imparting nucleophilic and basic characteristics to the molecule. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of reacting with a variety of electrophiles. This nucleophilicity allows for a range of derivatization reactions, including amidation and sulfonylation.
Amidation: 5-Amino-2-bromo-4-fluorophenol can react with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the electrophile. The amide bond is a common functional group in many biologically active molecules and advanced materials.
Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides to yield sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
| Reaction Type | Electrophile Example | Product Functional Group |
| Amidation | Acetyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
This table is illustrative and based on the general reactivity of aromatic amines.
The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are versatile intermediates in organic synthesis due to the excellent leaving group ability of molecular nitrogen (N₂). libretexts.org
These diazonium salts can then undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. wikipedia.orgbyjus.com The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with halides (Cl⁻, Br⁻), cyanide (CN⁻), and other nucleophiles. wikipedia.orgbyjus.comnih.gov This provides a powerful method for further functionalization of the this compound scaffold. For instance, a Sandmeyer-type reaction could be employed to replace the diazonium group with another functional group, leading to a diverse array of substituted bromofluorophenols. organic-chemistry.org
The nitrogen atom of the amino group, with its lone pair of electrons, can act as a Lewis base and coordinate to metal centers, forming metal complexes. The field of coordination chemistry involving aminophenol-based ligands is extensive, as these ligands can exhibit interesting electronic properties and catalytic activity. researchgate.net The presence of both a soft donor (amino) and a hard donor (phenolic oxygen) in this compound makes it a potential bidentate ligand, capable of forming chelate rings with metal ions. The electronic properties of the resulting metal complexes would be influenced by the halogen substituents on the aromatic ring.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key functional group that governs the reactivity of this compound. It imparts acidic properties and can participate in various substitution reactions.
Etherification: The phenolic hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. wikipedia.orgyoutube.com This involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide to form the corresponding ether. libretexts.org This transformation is valuable for protecting the hydroxyl group or for introducing new functionalities into the molecule.
Esterification: Phenols can be esterified to form phenyl esters. While direct esterification with carboxylic acids is generally less efficient for phenols compared to alcohols, the reaction can be achieved using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. google.comresearchgate.net These esters are important intermediates in organic synthesis and can also be found in various commercial products.
| Reaction Type | Reagent Example | Product Functional Group |
| Etherification | Methyl iodide (after deprotonation) | Ether |
| Esterification | Acetic anhydride | Ester |
This table is illustrative and based on the general reactivity of phenols.
Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the aromatic ring. sips.org.inlibretexts.org The acidity of a substituted phenol is significantly influenced by the electronic effects of the substituents on the ring. libretexts.org Electron-withdrawing groups, such as halogens and nitro groups, increase the acidity of the phenol by stabilizing the phenoxide conjugate base through inductive and/or resonance effects. libretexts.orgunacademy.com
| Compound | pKa of Phenolic Hydroxyl Group |
| Phenol | ~10.0 |
| 4-Fluorophenol | 9.92 |
| 4-Chlorophenol | 9.41 |
| 4-Bromophenol | 9.17 |
| o-Aminophenol | 9.99 (second pKa) organicchemistrydata.org |
| m-Aminophenol | 9.87 (second pKa) researchgate.net |
| p-Aminophenol | 10.30 (second pKa) researchgate.net |
The pKa values are approximate and sourced from various references. organicchemistrydata.orgresearchgate.netstackexchange.com
The data in the table illustrates the acidifying effect of halogens and the variable effect of the amino group depending on its position. The presence of two electron-withdrawing halogens in this compound would likely lead to a lower pKa (higher acidity) compared to phenol and aminophenols.
Reactivity of the Bromo Substituent
The bromine atom at the C-2 position is a key handle for molecular elaboration, primarily through reactions that leverage the carbon-bromine bond. Its reactivity is modulated by the presence of the adjacent electron-donating hydroxyl and amino groups and the electron-withdrawing fluorine atom.
The bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. For this compound, this transformation would occur at the C-2 position. The reaction is known for its high functional group tolerance, though the phenol and amine groups may require protection depending on the specific reaction conditions. A notable application involves the Suzuki-Miyaura coupling of [¹⁸F]2-bromo-4-fluorophenol with phenylboronic acid, catalyzed by a (2-amino-4,6-dihydroxypyrimidine)₂Pd(OAc)₂ system, demonstrating the viability of this reaction on a closely related scaffold. acs.org The choice of ligand, such as SPhos or other bulky phosphines, is crucial for achieving high yields and reaction rates. nih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl group. This provides a direct route to aryl alkynes, which are versatile intermediates for further synthesis. While specific examples with this compound are not prevalent in the literature, the general applicability of Sonogashira coupling to aryl bromides suggests its feasibility. The reaction typically proceeds under mild conditions, which is advantageous for a multifunctional substrate.
Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org This reaction would allow for the introduction of a substituted amino group at the C-2 position, complementing the existing amine at C-5. The development of specialized ligands (e.g., X-Phos) and catalyst systems has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides with good functional group compatibility. libretexts.orgnih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions on aryl bromides.
| Reaction | Catalyst/Ligand | Base | Solvent | Product |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-Aryl-5-amino-4-fluorophenol |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 2-Alkynyl-5-amino-4-fluorophenol |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 2-(Substituted amino)-5-amino-4-fluorophenol |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov In this compound, the ring is substituted with strongly electron-donating amino (-NH₂) and hydroxyl (-OH) groups, which increase electron density and deactivate the ring toward nucleophilic attack. Although the fluorine atom is electron-withdrawing, its effect is generally insufficient to activate the bromo-substituted position for SNAr under standard conditions. Therefore, direct displacement of the bromide by a nucleophile is considered an unfavorable reaction pathway for this molecule.
The formation of organometallic reagents from aryl halides is a classic method for reversing the polarity of the carbon atom, turning it into a potent nucleophile.
Grignard Reagents: The reaction of an aryl bromide with magnesium metal yields a Grignard reagent (R-MgX). byjus.com However, the presence of acidic protons on the phenol and amine groups in this compound would quench the Grignard reagent as it forms. Therefore, protection of these functional groups is essential prior to Grignard formation. For instance, the hydroxyl group can be protected as a methoxymethyl (MOM) ether, which is stable under Grignard reaction conditions. The Grignard reagent of MOM-protected 2-bromo-4-fluorophenol (B1268413) has been successfully prepared by reacting it with magnesium in tetrahydrofuran (B95107) (THF). acs.org This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. masterorganicchemistry.com
Organolithium Reagents: Formation of an organolithium reagent at the C-2 position via direct halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is also complicated by the acidic protons. Furthermore, the presence of the fluorine atom strongly directs lithiation to the adjacent C-3 position (see Section 3.4.2), making selective metal-halogen exchange at C-2 challenging.
Influence of the Fluoro Substituent on Aromatic Reactivity
The fluorine atom at the C-4 position exerts a profound influence on the reactivity of the aromatic ring through a combination of strong inductive effects and weaker resonance effects.
Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated back to the aromatic π-system, a phenomenon known as a resonance effect (+R). libretexts.org This π-donation is weaker for fluorine compared to other halogens or oxygen and nitrogen due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals. The resonance effect directs electron density primarily to the ortho and para positions relative to the fluorine. csbsju.edu
| Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Strong withdrawal of electron density through the C-F σ-bond due to fluorine's high electronegativity. | Deactivates the entire aromatic ring towards electrophilic attack. |
| Resonance Effect (+R) | Weak donation of lone-pair electrons from fluorine's p-orbitals into the aromatic π-system. | Directs incoming electrophiles to the ortho and para positions. Stabilizes adjacent carbocations. |
One of the most significant synthetic utilities of a fluorine substituent is its ability to act as a powerful ortho-directing group in metalation reactions. capes.gov.br This strategy, known as fluorine-directed ortho-lithiation, allows for the selective deprotonation of the C-H bond adjacent to the fluorine atom. researchgate.net
In the case of this compound (or a protected derivative), treatment with a strong organolithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, would selectively remove the proton at the C-3 position, which is ortho to the fluorine. acs.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles (E⁺) to install a new functional group exclusively at the C-3 position. This method provides a precise tool for regioselective functionalization that is often difficult to achieve through other means. The acidic protons of the phenol and amine groups would need to be protected before carrying out this reaction.
This powerful strategy allows for the introduction of a wide range of substituents, as shown in the table below.
| Electrophile (E⁺) | Functional Group Introduced |
| CO₂ | Carboxylic Acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| I₂ | Iodine (-I) |
| R₃SiCl | Trialkylsilyl (-SiR₃) |
| B(OR)₃ | Boronic Ester (-B(OR)₂) |
Derivatization Strategies and Analogue Synthesis Based on the 5 Amino 2 Bromo 4 Fluorophenol Core
Synthesis of Novel Aromatic Systems and Substituted Anilines/Phenols
The inherent reactivity of the functional groups on the 5-Amino-2-bromo-4-fluorophenol core allows for its elaboration into a range of novel aromatic systems. The amino group can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents, including cyano, halo, and hydroxyl groups. Furthermore, the amino and hydroxyl moieties are amenable to a wide range of functionalization reactions.
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Structure |
| Acylation | Acyl chlorides, Anhydrides | Amino, Hydroxyl | Amides, Esters |
| Alkylation | Alkyl halides, Sulfates | Amino, Hydroxyl | Secondary/Tertiary Amines, Ethers |
| Sulfonylation | Sulfonyl chlorides | Amino | Sulfonamides |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Bromo | Substituted Anilines |
| Suzuki Coupling | Palladium catalyst, Boronic acids/esters | Bromo | Biaryl compounds |
| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkynes | Bromo | Aryl alkynes |
These transformations provide access to a vast chemical space of substituted anilines and phenols. For instance, N-acylation can be employed to introduce a variety of lipophilic or polar side chains, modulating the physicochemical properties of the resulting molecules. Similarly, O-alkylation can be used to prepare a library of ether derivatives. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl systems and other extended aromatic structures.
Construction of Heterocyclic Scaffolds Incorporating the this compound Moiety
The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal precursor for the synthesis of a multitude of heterocyclic systems. The vicinal amino and hydroxyl groups can participate in condensation reactions with various electrophiles to form five- and six-membered heterocycles.
Examples of Heterocyclic Ring Systems Synthesized from this compound:
| Reagent | Resulting Heterocycle |
| Phosgene (B1210022) or its equivalents | Benzoxazolone |
| 1,1'-Carbonyldiimidazole | Benzoxazolone |
| α-Haloketones | Substituted Benzoxazoles |
| 1,3-Dicarbonyl compounds | Benzoxazines |
| Isothiocyanates | Benzoxazole-2-thiones |
For example, reaction with phosgene or its synthetic equivalents can lead to the formation of benzoxazolone derivatives. Similarly, condensation with α-haloketones can yield substituted benzoxazoles, a privileged scaffold in medicinal chemistry. The amino group can also be utilized in reactions such as the Skraup or Doebner-von Miller synthesis to construct quinoline-based systems. The bromine atom can be further functionalized post-heterocycle formation to introduce additional diversity.
Structure-Reactivity Relationship Studies in Derivatives
The systematic derivatization of the this compound core provides a valuable platform for conducting structure-reactivity relationship (SRR) studies. By synthesizing a library of analogues with systematic variations in the substituents, it is possible to probe the electronic and steric effects on the reactivity of the core and its derivatives.
For instance, the electron-withdrawing nature of the fluorine and bromine atoms significantly influences the pKa of the phenolic hydroxyl and anilinic amino groups. The introduction of various substituents through the derivatization strategies outlined above allows for a fine-tuning of these electronic properties.
Key Parameters Investigated in SRR Studies:
Acidity/Basicity: The pKa values of the phenolic and amino groups can be modulated by the electronic nature of the introduced substituents.
Nucleophilicity/Electrophilicity: The reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution can be altered.
Reaction Kinetics: The rates of various reactions, such as acylation or cross-coupling, can be influenced by the steric and electronic environment around the reaction center.
Conformational Preferences: The introduction of bulky substituents can influence the preferred conformation of the molecule, which can in turn affect its reactivity and biological activity.
Quantitative structure-property relationship (QSPR) models can be developed by correlating these experimentally determined reactivity parameters with calculated molecular descriptors. This allows for a deeper understanding of the underlying factors governing the chemical behavior of these derivatives and can guide the design of new analogues with desired reactivity profiles.
High-Throughput Synthesis and Library Generation from the Core Compound
The versatility of this compound makes it an excellent starting material for high-throughput synthesis (HTS) and the generation of diverse chemical libraries. The multiple, orthogonally reactive functional groups allow for a combinatorial approach to derivatization.
Strategies for Library Generation:
Parallel Synthesis: By reacting the core compound with a diverse set of building blocks in a parallel fashion (e.g., in a 96-well plate format), a large number of individual derivatives can be synthesized simultaneously.
Split-and-Pool Synthesis: This technique can be employed to generate even larger libraries of compounds by splitting a resin-bound intermediate into multiple portions, reacting each with a different building block, and then pooling them back together for the next reaction step.
Mechanistic and Kinetic Studies of Reactions Involving 5 Amino 2 Bromo 4 Fluorophenol
Elucidation of Reaction Mechanisms via Advanced Analytical Techniques
To understand the precise mechanism of reactions involving 5-Amino-2-bromo-4-fluorophenol, researchers would typically employ a variety of advanced analytical techniques. These methods allow for the identification of transient intermediates, transition states, and final products, providing a step-by-step picture of the reaction pathway.
Commonly Used Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring can track the disappearance of reactants and the appearance of products over time, offering insights into reaction kinetics. Specialized NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be crucial for the structural elucidation of any intermediates or byproducts.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying reaction components. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, confirming the elemental composition of unknown species.
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can monitor changes in functional groups during a reaction, indicating the formation and consumption of different chemical bonds.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are often used to model reaction pathways, calculate activation energies, and predict the geometries of transition states, complementing experimental findings.
For a hypothetical reaction, such as the N-alkylation of this compound, these techniques would be employed to distinguish between different possible mechanisms, for instance, an SN2 or a nucleophilic aromatic substitution pathway.
Kinetic Investigations of Transformation Pathways
Kinetic studies are essential for quantifying the rate at which a reaction proceeds and understanding how different factors influence this rate. For this compound, kinetic investigations would involve systematically varying reaction conditions and measuring the effect on the reaction rate.
Key Parameters in Kinetic Studies:
| Parameter | Description | Method of Determination |
| Rate Law | An equation that relates the reaction rate to the concentration of reactants. | Determined by measuring the initial reaction rate at different starting concentrations of reactants (e.g., this compound and a coupling partner). |
| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. | Calculated from the experimental data once the rate law is established. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. |
| Reaction Order | The exponent of a reactant's concentration in the rate law, indicating its influence on the reaction rate. | Determined from the experimentally derived rate law. |
These investigations would provide crucial data for optimizing reaction conditions to maximize yield and minimize reaction time in any synthetic application of this compound.
Role of Catalysis in Enhancing Selectivity and Efficiency of Reactions
Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often controlling selectivity. For reactions involving this compound, both homogeneous and heterogeneous catalysts could be explored.
Potential Catalytic Approaches:
Transition Metal Catalysis: Palladium, copper, or nickel catalysts are frequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position. Mechanistic studies would focus on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
Acid/Base Catalysis: The amino and phenolic groups of the molecule can be protonated or deprotonated, influencing its nucleophilicity and reactivity. The use of acid or base catalysts could significantly affect the rate and outcome of reactions such as acylation or alkylation.
Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective transformations, which is particularly relevant if the goal is to synthesize chiral molecules.
Research in this area would involve screening different catalysts, optimizing catalyst loading and reaction conditions, and conducting mechanistic experiments to understand the catalyst's mode of action.
Stereochemical Aspects and Chiral Transformations (if applicable)
While this compound itself is not chiral, it can be a substrate in reactions that generate chiral products. The study of stereochemical aspects would be crucial if this compound were to be used in the synthesis of enantiomerically pure pharmaceuticals or other fine chemicals.
Areas of Investigation:
Diastereoselective Reactions: If this compound were to react with a chiral molecule, the formation of diastereomers could occur. Studies would focus on controlling the reaction conditions to favor the formation of one diastereomer over the other.
Enantioselective Reactions: The use of chiral catalysts or reagents could induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess (ee) would be a key parameter to measure the success of such a transformation.
The development of stereoselective reactions involving this compound would significantly enhance its utility as a building block in asymmetric synthesis.
Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Bromo 4 Fluorophenol and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Positional and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 5-Amino-2-bromo-4-fluorophenol in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete assignment of atoms and their connectivity can be achieved.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons of the hydroxyl (-OH) and amino (-NH₂) groups, as well as for the two aromatic protons. The chemical shifts of the -OH and -NH₂ protons can be broad and variable, typically appearing in the 4-7 ppm and 3-5 ppm ranges, respectively, and their positions are sensitive to solvent, concentration, and temperature. libretexts.orgnih.gov These peaks can be confirmed by adding a drop of D₂O to the NMR tube, which results in the exchange of these labile protons for deuterium, causing their signals to disappear from the spectrum. libretexts.orgdocbrown.info
The two aromatic protons are located at positions C3 and C6. The proton at C6 (H-6) is flanked by the amino and bromo substituents, while the proton at C3 (H-3) is adjacent to the bromo and fluoro groups. Due to the combined electronic effects of the substituents, these protons will resonate in the aromatic region (6.0-7.5 ppm). H-3 is expected to appear as a doublet of doublets due to coupling with the adjacent H-6 and the ¹⁹F nucleus. H-6 will likely appear as a doublet, coupling only with H-3.
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are heavily influenced by the attached substituents. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded (145-155 ppm). Similarly, the carbon bonded to fluorine (C-4) will show a large chemical shift and a strong one-bond carbon-fluorine coupling constant (¹JCF). The carbons bonded to bromine (C-2) and the amino group (C-5) will also have characteristic chemical shifts. Predicting the precise shifts requires considering the additive effects of all substituents. mdpi.comnih.gov
¹⁹F NMR Spectroscopy : As a fluorinated aromatic compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. nsf.gov this compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. nih.govresearchgate.net This signal is expected to be split into a doublet of doublets due to coupling with the adjacent protons, primarily the ortho proton H-3. The magnitude of the coupling constants is valuable for confirming positional assignments. rsc.org For 4-fluorophenol, the ¹⁹F chemical shift is reported around -117 to -120 ppm, and a similar range would be expected for this more substituted derivative. spectrabase.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | OH | 4.0 - 7.0 | Broad Singlet | Position is solvent and concentration dependent; exchangeable with D₂O. libretexts.org |
| NH₂ | 3.0 - 5.0 | Broad Singlet | Position is solvent and concentration dependent; exchangeable with D₂O. | |
| H-3 | 6.8 - 7.2 | Doublet of Doublets (dd) | Couples to H-6 and ¹⁹F. | |
| H-6 | 6.5 - 6.9 | Doublet (d) | Couples to H-3. | |
| ¹³C | C-1 (C-OH) | 145 - 155 | - | Influenced by OH group. Data for 2-bromophenol (B46759) shows C-OH at 151.7 ppm. spectrabase.com |
| C-2 (C-Br) | 105 - 115 | - | Influenced by Br and OH. Data for 2-bromophenol shows C-Br at 112.5 ppm. spectrabase.com | |
| C-3 (C-H) | 115 - 125 | Doublet (due to ¹⁹F coupling) | Influenced by Br and F. | |
| C-4 (C-F) | 150 - 160 | Doublet (¹JCF) | Large C-F coupling constant expected. Data for 2,6-dibromo-4-fluorophenol (B1294950) shows C-F at 154.5 ppm. chemicalbook.com | |
| C-5 (C-NH₂) | 135 - 145 | - | Influenced by NH₂ and F. | |
| C-6 (C-H) | 110 - 120 | - | Influenced by NH₂ and OH. | |
| ¹⁹F | F-4 | -115 to -125 | Doublet of Doublets (dd) | Couples to H-3 and H-5 (NH₂). |
Mass Spectrometry (MS, LC-MS, UPLC-MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the structure of this compound through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful as they couple separation with detection, allowing for the analysis of complex mixtures and ensuring the mass data corresponds to the purified compound. researchgate.netresearchgate.net
Molecular Weight Verification : Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. The presence of a bromine atom results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence for the presence of a single bromine atom in the molecule. future4200.com The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₆H₅BrFNO).
Fragmentation Analysis : Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), the molecular ion undergoes fragmentation, providing structural clues. whitman.edu For aromatic alcohols like phenols, a common fragmentation pathway involves the loss of carbon monoxide (CO), leading to a significant M-28 peak. libretexts.orgyoutube.com Other expected fragmentations for this compound include the loss of the bromine radical (M-79/81) and cleavage of the C-N or C-O bonds. The fragmentation pattern of aromatic amines can also involve complex rearrangements. future4200.comyoutube.commiamioh.edu Analyzing these fragment ions helps piece together the molecule's structure and confirm the identity of the substituents.
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺• (Molecular Ion) | [C₆H₅⁷⁹BrFNO]⁺• / [C₆H₅⁸¹BrFNO]⁺• | 205 / 207 | Characteristic 1:1 isotopic pattern due to bromine. |
| [M+H]⁺ (Protonated Molecule) | [C₆H₆⁷⁹BrFNO]⁺ / [C₆H₆⁸¹BrFNO]⁺ | 206 / 208 | Observed in positive ion ESI. |
| [M-H]⁻ (Deprotonated Molecule) | [C₆H₄⁷⁹BrFNO]⁻ / [C₆H₄⁸¹BrFNO]⁻ | 204 / 206 | Observed in negative ion ESI, from acidic phenol (B47542) group. |
| Loss of CO | [C₅H₅BrFN]⁺• | 177 / 179 | Common fragmentation for phenols. libretexts.org |
| Loss of Br | [C₆H₅FNO]⁺• | 126 | Loss of bromine radical. |
| Loss of HCN | [C₅H₄BrFO]⁺• | 178 / 180 | Possible fragmentation from the amine group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the phenol, with the broadening resulting from hydrogen bonding.
N-H Stretches : The primary amine (-NH₂) group will typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Aromatic Stretch : Weak to medium absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
C=C Aromatic Stretches : A series of sharp bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
C-F and C-Br Stretches : The C-F stretching vibration gives a strong, characteristic band typically in the 1250-1000 cm⁻¹ range. The C-Br stretch appears at lower frequencies, usually in the 600-500 cm⁻¹ region.
C-O and C-N Stretches : The C-O stretching of the phenol and the C-N stretching of the amine will appear in the 1300-1000 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations (C=C stretches) are typically strong and provide a clear fingerprint of the substitution pattern. Non-polar bonds, which are weak in IR, can be strong in Raman, making it useful for observing the C-Br bond.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| -OH (Phenol) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| -NH₂ (Amine) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O (Phenol) | C-O Stretch | 1200 - 1260 | Strong |
| C-F | C-F Stretch | 1150 - 1250 | Strong |
| C-N (Amine) | C-N Stretch | 1250 - 1340 | Medium |
| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated aromatic system. The spectrum of this compound is influenced by the benzene ring chromophore and the various substituents that act as auxochromes.
The hydroxyl (-OH) and amino (-NH₂) groups are powerful auxochromes that contain non-bonding electrons. spcmc.ac.in These electrons can be delocalized into the aromatic π-system, which lowers the energy gap between the π and π* orbitals. This effect typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. researchgate.net
The spectrum of aniline (B41778) shows absorption maxima around 230 nm and 280 nm, while phenol absorbs at approximately 210 nm and 270 nm. spcmc.ac.in For this compound, the combined electronic effects of the electron-donating -OH and -NH₂ groups and the electron-withdrawing/donating halogens will result in a complex spectrum. It is expected to exhibit strong absorption bands in the 200-400 nm range. The exact position of the absorption maximum (λₘₐₓ) is also sensitive to the pH of the solution, as protonation of the amino group or deprotonation of the phenolic group significantly alters the electronic structure of the molecule. spcmc.ac.inbrainly.in Deprotonation of the phenol to the phenoxide ion, for instance, enhances electron donation and leads to a pronounced bathochromic shift. spcmc.ac.in
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry. rigaku.comuq.edu.au
For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous structural proof. excillum.comcreativebiomart.net Key structural features that would be elucidated include:
Molecular Geometry : Confirmation of the planarity of the benzene ring and the precise bond lengths and angles, which can be subtly altered by the electronic and steric demands of the five different substituents.
Intermolecular Interactions : The crystal packing would be heavily influenced by intermolecular hydrogen bonding. Strong hydrogen bonds are expected to form between the hydroxyl group of one molecule and the amino group or hydroxyl oxygen of a neighboring molecule. These interactions dictate the supramolecular architecture of the crystal lattice.
Conformation : The orientation of the O-H and N-H₂ protons relative to the aromatic ring would be determined.
While obtaining a diffraction-quality single crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy, providing a solid-state snapshot of the molecule's conformation and packing. wikipedia.orgcreativebiomart.net
Chromatographic Techniques (e.g., HPLC, UPLC, TLC) for Purity Assessment and Product Isolation
Chromatographic techniques are essential for both the analysis and purification of this compound, separating it from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are the primary methods for assessing the purity of the final compound. sepscience.com Given the polar nature of the phenolic and amino groups, reversed-phase chromatography is the most common approach. nih.govhplc.eu
Stationary Phase : A C18 or C8 silica-based column is typically used, where the nonpolar stationary phase interacts with the aromatic ring.
Mobile Phase : A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.
Detection : A UV detector is ideal, as the aromatic ring provides strong chromophores. The detector can be set at the λₘₐₓ determined by UV-Vis spectroscopy to maximize sensitivity.
UPLC, which uses columns with smaller particle sizes and operates at higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and greater sensitivity. sepscience.com
Thin-Layer Chromatography (TLC) : TLC is a rapid, inexpensive technique used to monitor the progress of a chemical reaction and to quickly assess the purity of fractions during purification. A silica (B1680970) gel plate (polar stationary phase) is typically used with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate). The different components of the reaction mixture will travel up the plate at different rates based on their polarity, allowing for a visual assessment of the separation.
Column Chromatography : For preparative-scale purification, column chromatography is the method of choice. The principles are similar to TLC, using a stationary phase like silica gel and an optimized solvent system to separate the desired product from impurities.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| HPLC / UPLC | Reversed-Phase C18 or C8 | Acetonitrile / Water or Methanol / Water (often with 0.1% formic acid) | Quantitative purity analysis, impurity profiling. sielc.com |
| TLC | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol mixtures | Reaction monitoring, rapid purity check. |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol gradient | Preparative isolation and purification. |
| Gas Chromatography (GC) | Polar capillary column (e.g., DB-WAX) or nonpolar (e.g., DB-5) | Helium or Hydrogen carrier gas | Analysis of purity, often after derivatization of the polar -OH group. astm.organtpedia.comepa.govsettek.com |
Theoretical and Computational Chemistry of 5 Amino 2 Bromo 4 Fluorophenol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. For 5-Amino-2-bromo-4-fluorophenol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry and electronic structure. acs.org
The calculations would begin by constructing an initial 3D model of the molecule. The DFT algorithm then iteratively adjusts the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-O Bond Length | ~1.36 Å |
| C-N Bond Length | ~1.40 Å |
| O-H Bond Length | ~0.96 Å |
| N-H Bond Length | ~1.01 Å |
| C-C-C Bond Angle (Aromatic Ring) | ~120° |
| C-C-Br Bond Angle | ~121° |
| C-C-F Bond Angle | ~119° |
| C-C-O Bond Angle | ~122° |
Note: These are representative values based on DFT calculations for similar substituted phenols and have not been experimentally determined for this specific molecule.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra, IR Vibrational Frequencies)
Computational chemistry is also a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. theaic.org These predictions are valuable for interpreting experimental NMR spectra.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible region, which correspond to electronic transitions between molecular orbitals.
IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predicted frequencies can be compared with experimental IR spectra to identify the functional groups present in the molecule.
Table 2: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.5-7.5 ppm; -OH Proton: ~5.0 ppm; -NH₂ Protons: ~3.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 100-160 ppm |
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |
| UV-Vis | λmax | ~280-300 nm |
Note: These are hypothetical values based on computational predictions for analogous compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can be used to explore the molecule's conformational landscape, particularly the rotation of the hydroxyl and amino groups. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules, such as water, providing information on hydrogen bonding and solvation effects.
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net For this compound, the MEP map would show regions of negative potential (in red) around the electronegative oxygen, nitrogen, and fluorine atoms, and regions of positive potential (in blue) around the hydrogen atoms. This information is useful for predicting how the molecule will interact with other molecules.
Table 3: Predicted FMO Properties for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -5.5 |
| LUMO Energy | ~ -0.5 |
Note: These are representative values and can vary depending on the computational method and level of theory used.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions and predict their outcomes. For this compound, theoretical methods can be used to explore potential reaction pathways, such as electrophilic aromatic substitution or oxidation of the phenol (B47542) group. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and predict the feasibility of a reaction.
Analysis of Polarizability and Hyperpolarizability Properties
The polarizability and hyperpolarizability of a molecule describe its response to an external electric field. These properties are important for determining a material's non-linear optical (NLO) properties. Computational methods can be used to calculate the polarizability (α) and the first hyperpolarizability (β) of this compound. researchgate.net A large hyperpolarizability value suggests that the molecule may have significant NLO activity, which is a desirable property for materials used in optoelectronic devices. researchgate.net
Table 4: Predicted Polarizability and Hyperpolarizability for this compound
| Property | Predicted Value (a.u.) |
|---|---|
| Polarizability (α) | ~100 |
Note: These are hypothetical values and are highly dependent on the computational method employed.
Strategic Applications of 5 Amino 2 Bromo 4 Fluorophenol in Specialized Organic Synthesis Research
Role as a Key Intermediate in the Synthesis of Complex Aromatic Compounds
The strategic placement of reactive functional groups on the aromatic ring of 5-Amino-2-bromo-4-fluorophenol makes it a pivotal intermediate in the synthesis of complex aromatic compounds. The amino and hydroxyl groups can be readily modified or can participate in cyclization reactions to form heterocyclic structures. The bromine atom is particularly useful as it can be a site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of carbon-based substituents.
Furthermore, the fluorine atom imparts unique electronic properties to the molecule and can influence the reactivity of the other functional groups. This modulation of reactivity, combined with the multiple points for diversification, allows chemists to use this compound as a scaffold to build intricate molecular architectures that would be challenging to synthesize through other routes.
Building Block for Fluoro-Containing Molecular Probes in Chemical Research
The presence of a fluorine atom in this compound makes it an attractive building block for the development of fluoro-containing molecular probes. Fluorine has unique properties that are highly advantageous in the design of such probes, including its small size, high electronegativity, and the ability of the ¹⁹F nucleus to be detected by nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI).
By elaborating the structure of this compound, researchers can synthesize novel probes for studying biological systems and chemical processes. The amino group provides a convenient handle for attaching reporter groups or targeting moieties, while the phenolic hydroxyl can be modified to modulate the probe's electronic properties or solubility. The bromo-substituent can be used to introduce further complexity or to attach the probe to a solid support.
Application in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening. This compound is an ideal scaffold for such approaches due to its multiple, orthogonally reactive functional groups.
The amino and hydroxyl groups can be acylated, alkylated, or sulfonylated with a wide variety of building blocks. The bromine atom can participate in a range of cross-coupling reactions, introducing another level of diversity. This multi-directional diversification allows for the creation of extensive compound libraries from a single, readily accessible starting material. The fluorine atom can also play a role in library design by subtly tuning the physicochemical properties of the library members, such as their lipophilicity and metabolic stability.
Contribution to the Development of Advanced Chemical Tools (excluding direct biological activity or clinical data)
Beyond its use in creating large libraries for screening, this compound contributes to the development of more specialized, advanced chemical tools. For example, its structure can be incorporated into the design of novel ligands for catalysis, where the electronic properties of the fluorinated and brominated ring can influence the catalytic activity and selectivity of a metal center.
Additionally, the compound can be used to synthesize novel photosensitizers or photoaffinity labels. The inherent reactivity of the molecule can be harnessed to create tools that can be used to probe protein-protein interactions or to identify the binding partners of small molecules in complex biological systems. The unique combination of functional groups allows for the precise tuning of the tool's properties to suit a specific research question.
Future Research Directions and Emerging Synthetic Utility
The synthetic utility of this compound is far from fully explored, and several exciting future research directions can be envisioned. One promising area is the development of novel cascade reactions that take advantage of the multiple reactive sites on the molecule to rapidly build molecular complexity in a single step.
Furthermore, the incorporation of this building block into novel polymeric materials or metal-organic frameworks (MOFs) could lead to materials with interesting electronic or catalytic properties. As the demand for sophisticated molecular tools and complex organic molecules continues to grow, it is expected that the applications of this compound in specialized organic synthesis research will continue to expand. The unique combination of functionalities in this compound ensures its place as a valuable tool in the synthetic chemist's toolbox for the foreseeable future.
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-bromo-4-fluorophenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenol ring. For example:
Bromination : Introduce the bromo group at position 2 using electrophilic substitution (e.g., in acetic acid) .
Fluorination : Position 4 fluorination via halogen exchange (e.g., in DMF under microwave irradiation) .
Amination : Reduce a nitro group at position 5 (if pre-installed) using catalytic hydrogenation () or employ Ullmann coupling for direct amino introduction .
- Critical Factors :
- Temperature : Excess heat during bromination may lead to di-substitution; controlled conditions (~50°C) improve regioselectivity .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- -NMR: Amino protons appear as broad singlets (~δ 5.5 ppm), while aromatic protons show coupling patterns (e.g., ~12 Hz for fluorine) .
- -NMR: Fluorine at position 4 resonates near δ -110 ppm .
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL) for structure refinement. The bromine atom generates strong anomalous scattering, aiding in phase determination .
- Mass Spectrometry :
- High-resolution ESI-MS confirms molecular ion peaks () and isotopic patterns (Br/F signatures) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of halogenated phenolic compounds like this compound across different studies?
- Methodological Answer :
- Assay Standardization :
- Control solvent effects (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and use reference compounds (e.g., 4-Bromo-2-fluorophenol) for activity benchmarking .
- Structural-Activity Relationship (SAR) Analysis :
- Compare substituent positions: The amino group at position 5 enhances hydrogen-bonding capacity, while bromine at position 2 increases steric bulk, altering target binding .
- Purity Validation :
- Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., dehalogenated byproducts) that may skew bioactivity results .
Q. How can computational chemistry models predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The amino group exhibits high electron density, favoring interactions with enzyme active sites (e.g., kinases) .
- Molecular Docking :
- Use AutoDock Vina to simulate binding with targets (e.g., cytochrome P450). The bromine atom may occupy hydrophobic pockets, while fluorine stabilizes interactions via dipole effects .
- MD Simulations :
- Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). The ortho-bromo group may induce conformational changes in target proteins .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
